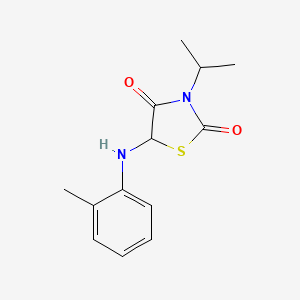

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWXSPNBNZNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine, o-toluidine, and thiazolidine-2,4-dione under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Chemical Reactions of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions due to their reactive sites:

-

Substitution Reactions : The thiazolidine ring can undergo substitution reactions at positions 2, 3, and 5, allowing for the introduction of different functional groups .

-

Condensation Reactions : These are used to form arylidene derivatives, which have shown significant biological activity .

-

Enzyme Inhibition : Some derivatives can inhibit enzymes like aldose reductase and cyclooxygenase .

Potential Chemical Reactions for 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

Given the general reactivity of thiazolidine-2,4-dione derivatives, This compound could potentially undergo reactions such as:

-

Hydrolysis : The amine group could be susceptible to hydrolysis under acidic conditions.

-

Alkylation : The nitrogen atom in the thiazolidine ring might undergo alkylation reactions.

-

Oxidation : The sulfur atom could be oxidized to form sulfoxides or sulfones.

Data Tables for Thiazolidine-2,4-dione Derivatives

While specific data for This compound is not available, general data for thiazolidine-2,4-dione derivatives can be summarized as follows:

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Knoevenagel condensation | 45-99% | Antimicrobial, antiviral |

| Thiazolidine-2,4-dione (TZD) derivatives | Various condensations | Variable | Antihyperglycemic, anti-inflammatory |

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione serves as a valuable building block for synthesizing various derivatives. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique electronic properties.

Biology

The compound has been investigated for its biological activity, particularly as an enzyme inhibitor. It has shown potential interactions with biological macromolecules, indicating its role in modulating enzymatic pathways .

Medicine

This compound has been explored for its pharmacological properties:

- Anticancer Activity : The compound exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and survival. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those associated with non-small cell lung cancer and hepatocellular carcinoma .

- Antimicrobial Properties : Recent studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial activity against Mycobacterium tuberculosis, suggesting their potential as coadjuvants in tuberculosis treatment .

Industry

In industrial applications, this compound is being explored for the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) cell lines. The compound's mechanism involves targeting tyrosine kinases associated with VEGFR-2 and EGFR pathways .

- Antimicrobial Study : A study on thiazolidine derivatives revealed promising antimycobacterial activity against Mycobacterium tuberculosis strains. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM and exhibited synergistic effects when combined with first-line anti-TB drugs like isoniazid and rifampicin .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an agonist or antagonist to various receptors, influencing cellular pathways. For instance, it may activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis at C-3 and C-5 Positions

The table below highlights key structural differences and their implications:

Key Observations:

- C-5 Substitutions: The o-tolylamino group (aromatic amine) contrasts with arylidene (e.g., ) or benzylidene (e.g., ) moieties.

Anticancer Activity

- ERK1/2 Inhibition: (Z)-5-(4-Ethoxybenzylidene)TZD derivatives inhibit melanoma cell proliferation via Raf/MEK/ERK pathway blockade . The target compound’s o-tolylamino group may lack the conjugation necessary for similar activity.

- Kinase Inhibition : YPC-21440 derivatives (e.g., ) target Pim kinases, critical in cancer progression. Their imidazo-pyridazine substituents enable selective ATP-binding pocket interactions, a feature absent in the target compound.

Antidiabetic Activity

- PPAR-γ Agonism: C-5 benzylidene derivatives (e.g., 5-(3,4-dimethoxybenzylidene)TZD) show potent PPAR-γ binding via interactions with Leu270 and Gln283 . The o-tolylamino group’s bulkiness may reduce binding efficiency compared to planar benzylidene groups.

Toxicity Profile

- Thiazolidine-diones like rosiglitazone are associated with hepatotoxicity and cardiovascular risks .

Biological Activity

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with key molecular targets involved in critical cellular processes, particularly in cancer biology. Below, we explore its biological activity, mechanisms of action, and potential applications based on available research.

The primary mechanisms through which this compound exerts its biological effects include:

- Target Interaction : The compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . These receptors are crucial for angiogenesis and cell proliferation.

- Inhibition of Tyrosine Kinases : By inhibiting the tyrosine kinases associated with VEGFR-2 and EGFR, the compound disrupts signaling pathways that promote tumor growth and survival.

- Induction of Apoptosis : The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by targeting specific signaling pathways.

- Apoptotic Induction : The compound has been linked to the induction of apoptosis in malignant cells, further supporting its potential as an anticancer agent.

Anticonvulsant Effects

In addition to its anticancer properties, this thiazolidine derivative has also been investigated for anticonvulsant activity. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption and Distribution : The compound is designed for optimal absorption and distribution within biological systems. Its structure allows for enhanced solubility and bioavailability.

- Metabolism and Excretion : While specific metabolic pathways have yet to be fully characterized, the compound's design aims to minimize toxicity while maximizing therapeutic efficacy.

Research Applications

The compound's unique properties make it suitable for various research applications:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block in organic synthesis and coordination chemistry. |

| Biology | Investigated for enzyme inhibition and interactions with biological macromolecules. |

| Medicine | Explored for anti-inflammatory and anticancer properties. |

| Industry | Utilized in developing new materials with specific electronic or optical properties. |

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated significant reductions in cell viability upon treatment with the compound, indicating its potential as a therapeutic agent.

- Animal Models : Preliminary animal studies have shown promising results regarding tumor reduction and improved survival rates when administered alongside conventional therapies.

Q & A

Q. Methodological Insight :

- Comparative assays : Test analogs with substituents at para/meta positions to evaluate steric/electronic effects.

- Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., PPAR-γ) .

Basic Research: Structural Characterization

Question: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? Answer:

- NMR :

- ¹H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (isopropyl CH₃), δ 6.8–7.2 ppm (o-tolyl aromatic protons), and δ 10.5 ppm (NH, broad) .

- ¹³C NMR : Confirm carbonyl carbons (C=O) at ~170–175 ppm .

- X-ray crystallography : Resolve stereochemistry of the thiazolidine ring and confirm Z/E configuration of substituents (e.g., 90% of analogs adopt Z-configuration at C5) .

Advanced Research: Data Contradictions in Biological Activity

Question: How can conflicting reports on cytotoxicity (e.g., IC₅₀ variability across studies) be resolved? Answer: Discrepancies arise from:

Q. Validation Protocol :

Standardize assays using NCI-60 cell lines.

Cross-validate with orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Advanced Research: Computational Modeling for Reaction Design

Question: How can quantum mechanical calculations guide the synthesis of novel derivatives? Answer:

- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for amination .

- Solvent effects : Apply COSMO-RS to simulate solvent interactions and select optimal media.

- Example : DFT studies show that electron-withdrawing groups on the aryl ring lower the activation energy for Knoevenagel condensation by 12–15 kJ/mol .

Basic Research: Stability and Storage

Question: What are the degradation pathways of this compound, and how should it be stored for long-term use? Answer:

- Degradation pathways : Hydrolysis of the thiazolidine ring under acidic/basic conditions; photooxidation of the o-tolylamino group.

- Stabilization :

- Store at –20°C in amber vials under inert gas (N₂/Ar).

- Add antioxidants (e.g., BHT) at 0.01% w/w to prevent oxidation .

Advanced Research: Mechanistic Studies

Question: What experimental techniques can elucidate the mechanism of PPAR-γ activation by this compound? Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to PPAR-γ ligand-binding domain.

- Transcriptional assays : Use luciferase reporters in HEK293 cells transfected with PPAR-γ response elements .

- Mutagenesis : Identify critical binding residues (e.g., Tyr473) by alanine scanning .

Basic Research: Analytical Method Development

Question: Which HPLC conditions reliably separate this compound from byproducts? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.